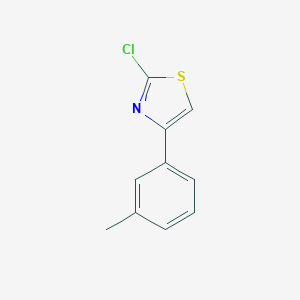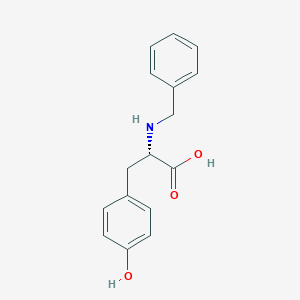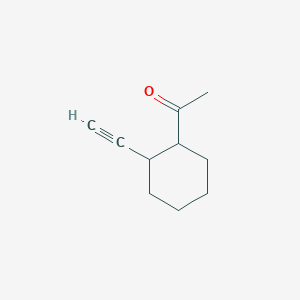![molecular formula C18H21BO2 B114917 2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 144432-80-4](/img/structure/B114917.png)
2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
“2-([1,1’-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic compound. It contains a biphenyl group, which is two phenyl rings connected by a single bond . The compound also contains a dioxaborolane group, which is a type of organoboron compound.
Synthesis Analysis
The synthesis of such compounds often involves reactions like the Suzuki-Miyaura coupling , which is a type of cross-coupling reaction used to synthesize biphenyl compounds. The reaction typically involves a palladium catalyst and a boronic acid or boronic ester .
Molecular Structure Analysis
The molecular structure of “2-([1,1’-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” would be complex due to the presence of multiple functional groups. The biphenyl group would contribute to the planarity and rigidity of the molecule .
Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, it could participate in Friedel-Crafts alkylation reactions , which involve the substitution of a hydrogen atom on an aromatic ring with an alkyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-([1,1’-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” would depend on its exact molecular structure. Biphenyl compounds generally have high melting points and are stable due to the delocalization of π-electrons across the two phenyl rings .
科学的研究の応用
Synthesis and Inhibitory Activity
A study by Spencer et al. (2002) focused on synthesizing derivatives of dioxaborolanes, including 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes. These compounds were examined for their inhibitory activity against serine proteases, such as thrombin. The study found that these compounds showed no S–B coordination and only weak N–B coordination in both solid state and solution (Spencer et al., 2002).
Synthesis and Molecular Structure
Coombs et al. (2006) synthesized a compound closely related to 2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The compound was characterized using X-ray diffraction, revealing no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom (Coombs et al., 2006).
Application in Synthesizing Stilbenes and Polyenes
Das et al. (2015) developed a series of novel dioxaborolane derivatives for synthesizing boron-containing stilbene derivatives. These derivatives have potential applications in synthesizing conjugated polyene materials for Liquid Crystal Display (LCD) technology and are being investigated for therapeutic uses in neurodegenerative diseases (Das et al., 2015).
Characterization and DFT Studies
Huang et al. (2021) conducted a detailed study involving the synthesis of boric acid ester intermediates with benzene rings, confirmed through various spectroscopic methods and single crystal X-ray diffraction. Density functional theory (DFT) was used to calculate molecular structures, revealing insights into the physicochemical properties of these compounds (Huang et al., 2021).
Polymer Synthesis and Application
Welterlich et al. (2012) described the synthesis of polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione units using a compound similar to 2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These deeply colored polymers show potential for application in organic solvents and electronic devices (Welterlich et al., 2012).
将来の方向性
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-phenylphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDKQKNJWVIPIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475311 | |
| Record name | 2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
144432-80-4 | |
| Record name | 2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Biphenylyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



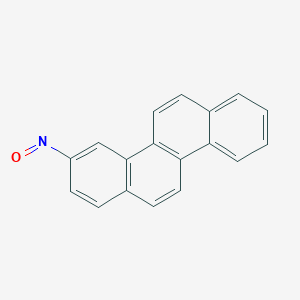
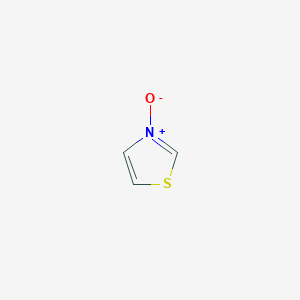
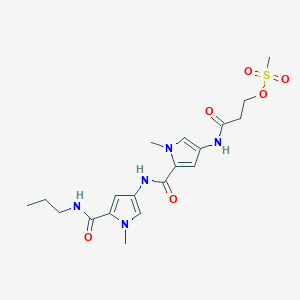
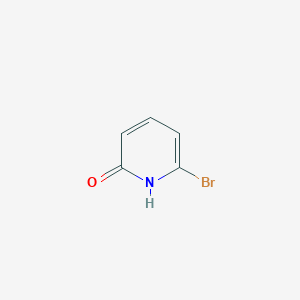
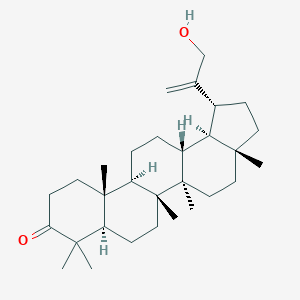
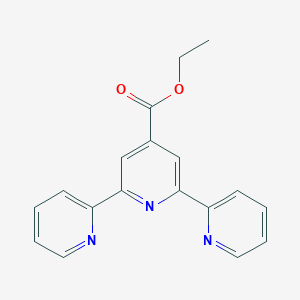
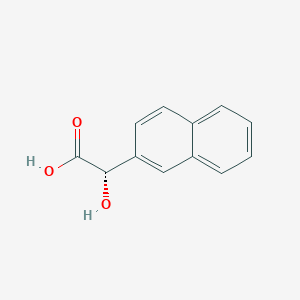
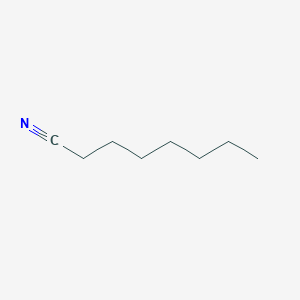
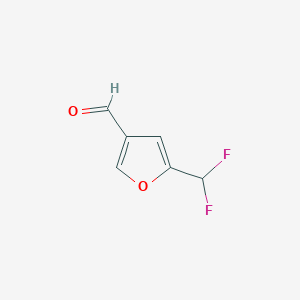
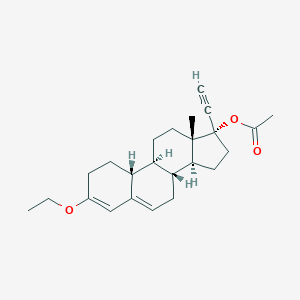
![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B114863.png)
